molecular formula C20H29N3O3 B3806802 methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

カタログ番号 B3806802
分子量: 359.5 g/mol
InChIキー: MFEXMKBVBAHRPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose homeostasis.

作用機序

The mechanism of action of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate involves the inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is a serine protease enzyme that cleaves the N-terminal dipeptide from various substrates, including GLP-1 and GIP. By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate prevents the degradation of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate are primarily related to its inhibition of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate. By increasing the levels of GLP-1 and GIP, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate stimulates insulin secretion and inhibits glucagon release, leading to improved glucose homeostasis and glycemic control in patients with T2DM. Additionally, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.

実験室実験の利点と制限

The advantages of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high potency and selectivity as a methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate inhibitor, as well as its well-established mechanism of action. However, the limitations of using Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in lab experiments include its high cost and limited availability, as well as the potential for off-target effects and toxicity at high doses.

将来の方向性

For research on Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate include the development of more efficient and cost-effective synthesis methods, as well as the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate in clinical settings, as well as the potential for drug interactions and adverse effects.

科学的研究の応用

Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It acts as an inhibitor of methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, which is responsible for the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate, Methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control in patients with T2DM.

特性

IUPAC Name

methyl 4-[3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15-5-3-4-11-23(15)18-13-22(14-18)12-10-19(24)21-17-8-6-16(7-9-17)20(25)26-2/h6-9,15,18H,3-5,10-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEXMKBVBAHRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CN(C2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate
Reactant of Route 6
methyl 4-({3-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]propanoyl}amino)benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。